Product packaging for Sodium 2-(1,5-naphthyridin-2-YL)acetate(Cat. No.:CAS No. 2197054-22-9)

Sodium 2-(1,5-naphthyridin-2-YL)acetate

Cat. No.: B2589974
CAS No.: 2197054-22-9
M. Wt: 210.168
InChI Key: UEPDFXNMIBJNNC-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Sodium 2-(1,5-naphthyridin-2-YL)acetate (CAS 2197054-22-9) is a high-purity organic salt built on the 1,5-naphthyridine heterocyclic scaffold. The 1,5-naphthyridine core is of significant importance in medicinal chemistry, as its derivatives exhibit a wide spectrum of biological activities . This compound serves as a versatile synthetic intermediate and building block for researchers developing novel pharmacologically active molecules. The 1,5-naphthyridine structure is a privileged scaffold in drug discovery, with published applications in the search for new inhibitors targeting infectious diseases. Recent studies highlight 2,8-disubstituted-1,5-naphthyridines as potent dual inhibitors of Plasmodium phosphatidylinositol-4-kinase β (PI4K) and hemozoin formation for antimalarial development . The acetic acid side chain at the 2-position of the naphthyridine ring provides a reactive handle for further functionalization, allowing for conjugation or the synthesis of more complex derivatives through amide bond formation or other coupling reactions. As such, this chemical is intended for use in laboratory research to advance the development of compounds with potential antibacterial, antiparasitic, antiviral, and anti-inflammatory properties . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7N2NaO2 B2589974 Sodium 2-(1,5-naphthyridin-2-YL)acetate CAS No. 2197054-22-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;2-(1,5-naphthyridin-2-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2.Na/c13-10(14)6-7-3-4-8-9(12-7)2-1-5-11-8;/h1-5H,6H2,(H,13,14);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEPDFXNMIBJNNC-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=N2)CC(=O)[O-])N=C1.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N2NaO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Sodium 2 1,5 Naphthyridin 2 Yl Acetate and Precursors

Strategies for Constructing the 1,5-Naphthyridine (B1222797) Core

The formation of the 1,5-naphthyridine ring system is a critical step in the synthesis of the target compound. Chemists have employed a range of classical and contemporary reactions to achieve this, each with its own advantages and substrate scope. These methods can be broadly categorized into cyclization reactions and palladium-catalyzed cross-coupling approaches.

Cyclization Reactions for Naphthyridine Ring Formation

Cyclization reactions are a cornerstone of heterocyclic synthesis, providing direct routes to the 1,5-naphthyridine core from acyclic or partially cyclized precursors. Several named reactions have been adapted and modified for this purpose.

The Friedländer condensation is a classical method for synthesizing quinolines and, by extension, naphthyridines. nih.govencyclopedia.pubnih.gov This reaction typically involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. nih.govconnectjournals.com In the context of 1,5-naphthyridine synthesis, a suitably substituted 3-aminopyridine (B143674) derivative serves as the starting material. nih.gov For instance, the reaction of 3-aminoquinaldehyde with 2-acetylpyridine (B122185) in the presence of a base like sodium hydroxide (B78521) can yield a benzo[b] nih.govnih.govnaphthyridine derivative, showcasing a modified approach to this reaction. nih.gov These methods, while foundational, can sometimes be limited by harsh reaction conditions or the availability of starting materials. connectjournals.com

ReactionReactantsKey Features
Friedländer Condensationo-aminoaryl aldehyde/ketone + α-methylene compoundAcid or base-catalyzed cyclodehydration
Modified Friedländer3-Aminopyridine derivatives + Carbonyl compoundsForms the second pyridine (B92270) ring of the naphthyridine core

The Skraup and Gould-Jacobs reactions are also classic methods that have been successfully applied to the synthesis of the 1,5-naphthyridine skeleton. nih.govnih.gov The Skraup synthesis typically employs a 3-aminopyridine, glycerol (B35011), an oxidizing agent, and sulfuric acid to construct the second pyridine ring. nih.govwikipedia.org For example, reacting 3-aminopyridine with glycerol can produce 1,5-naphthyridine, though yields can be moderate to low. thieme-connect.de

The Gould-Jacobs reaction offers another pathway, generally involving the reaction of an aromatic amine with a malonic acid derivative, followed by cyclization. nih.govwikipedia.org For instance, 3-aminopyridine can be reacted with diethyl methylenemalonate, followed by thermal cyclization, to afford a 4-hydroxy-1,5-naphthyridine derivative. nih.gov

ReactionStarting MaterialsKey Transformation
Skraup Reaction3-Aminopyridine, Glycerol, Oxidizing AgentForms a fused pyridine ring
Gould-Jacobs Reaction3-Aminopyridine, Malonic Acid DerivativeCondensation followed by thermal cyclization

More contemporary approaches to the 1,5-naphthyridine core involve cycloaddition reactions, such as the Povarov reaction, which is a type of aza-Diels-Alder reaction. nih.govnih.govmdpi.com This powerful transformation allows for the construction of nitrogen-containing heterocycles through a [4+2] cycloaddition. mdpi.comrsc.org In this context, an imine, typically formed from a 3-aminopyridine and an aldehyde, reacts with an alkene or alkyne. nih.govnih.gov This method is particularly useful for synthesizing tetrahydro-1,5-naphthyridine derivatives, which can then be aromatized to the desired 1,5-naphthyridine. nih.govmdpi.com The reaction can be catalyzed by Lewis acids and offers a high degree of regio- and stereoselectivity. nih.gov For example, the reaction between imines derived from 3-aminopyridines and styrenes can yield 4-phenyl-1,5-naphthyridine derivatives after aromatization. nih.gov

Reaction TypeComponentsIntermediate/Product
Povarov ReactionImine (from 3-aminopyridine) + AlkeneTetrahydro-1,5-naphthyridine
Aza-Diels-Alder1-Azadiene + DienophileFused pyridine ring system

Palladium-Catalyzed Cross-Coupling Approaches for Naphthyridine Synthesis

Modern synthetic organic chemistry has been revolutionized by palladium-catalyzed cross-coupling reactions, which provide versatile and efficient methods for forming carbon-carbon and carbon-heteroatom bonds. nih.govacs.org These reactions have been instrumental in the synthesis of complex heterocyclic systems, including 1,5-naphthyridines. nih.gov

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that couples an organoboron compound with a halide or triflate. nih.govsemanticscholar.orgrsc.org This reaction is highly valued for its mild reaction conditions and functional group tolerance. semanticscholar.org In the synthesis of substituted 1,5-naphthyridines, a halogenated 1,5-naphthyridine can be coupled with a variety of aryl or heteroaryl boronic acids or esters to introduce diverse substituents onto the naphthyridine core. nih.gov The site-selectivity of the coupling can often be controlled by the nature of the halogen and the reaction conditions. semanticscholar.org This methodology is a powerful tool for the late-stage functionalization of the 1,5-naphthyridine scaffold, allowing for the rapid generation of libraries of analogues for structure-activity relationship studies. nih.govnih.gov

Coupling PartnersCatalyst SystemProduct
Halogenated 1,5-Naphthyridine + Aryl/Heteroaryl Boronic AcidPalladium Catalyst + LigandAryl/Heteroaryl-substituted 1,5-Naphthyridine
Alternative Cross-Coupling Strategies for Naphthyridine Skeleton

While classical cyclization reactions like the Skraup or Friedländer synthesis are foundational, modern organometallic cross-coupling reactions offer versatile and often higher-yielding alternatives for constructing the 1,5-naphthyridine scaffold. researchgate.netmdpi.com These methods typically involve the formation of a key carbon-carbon bond to assemble the bicyclic system from pyridine precursors.

Palladium-catalyzed cross-coupling reactions are particularly prominent. The Heck reaction, for instance, can be employed to couple an appropriately substituted aminopyridine with an alkene, followed by an intramolecular cyclization to form the naphthyridine ring. nih.gov Similarly, Stille cross-coupling, which pairs an organotin compound with an organic halide, has been utilized for the synthesis of the 1,5-naphthyridine core. nih.gov A one-stage procedure using a Pd(PPh₃)₄ catalyst has been developed for the cross-coupling of 2-chloropyridin-3-amine with thiopheneboronic acids containing an ortho-formyl group, which spontaneously cyclize to form thieno mdpi.comnih.govnaphthyridines. mdpi.comnih.gov

More recently, cobalt-catalyzed cross-coupling reactions have emerged as a powerful tool for functionalizing halogenated naphthyridines. nih.gov These reactions demonstrate a broad scope and are effective for coupling both alkyl and aryl Grignard reagents or arylzinc halides with chloro- or iodo-naphthyridines, enabling the synthesis of polyfunctionalized naphthyridine systems. nih.gov The use of cobalt catalysts can be advantageous due to their lower cost compared to palladium and their unique reactivity profiles. sci-hub.st

Alternative Cross-Coupling Strategies for 1,5-Naphthyridine Skeleton

Coupling ReactionCatalyst System (Example)ReactantsKey FeatureReference
Heck ReactionPd(OAc)₂, P(t-Bu)₃Aminopyridine and an alkene (e.g., methyl acrylate)Forms a C-C bond followed by intramolecular cyclization. nih.gov
Stille CouplingPd(PPh₃)₄Organotin reagent and a halogenated pyridineVersatile for building complex heterocyclic systems. nih.gov
Suzuki CouplingPd(PPh₃)₄Halogenated pyridine and a boronic acidSpontaneous cyclization can occur with ortho-formyl boronic acids. mdpi.comnih.gov
Cobalt-Catalyzed CouplingCoCl₂·2LiClHalogenated naphthyridine and Grignard or organozinc reagentsEfficient functionalization of pre-formed naphthyridine rings. nih.gov

Introduction and Functionalization of the Acetate (B1210297) Moiety at the 2-Position

Once the 1,5-naphthyridine skeleton is obtained, the next critical phase is the regioselective introduction of the acetate group at the C2 position. The inherent electronic properties of the 1,5-naphthyridine ring, which is electron-deficient, make positions 2, 4, 6, and 8 susceptible to nucleophilic attack or functionalization via organometallic intermediates. nih.gov

Direct carboxylation can be achieved by first generating a nucleophilic carbon center at the 2-position. This is typically done by deprotonation of a precursor like 2-methyl-1,5-naphthyridine (B1205038) with a strong base (e.g., potassium bis(trimethylsilyl)amide) followed by reaction with an aryl or pyridyl ester to yield a ketone intermediate. nih.gov Alternatively, a 2-halo-1,5-naphthyridine can be converted into an organometallic species (e.g., organolithium or Grignard reagent) which is then quenched with carbon dioxide (CO₂) to yield 1,5-naphthyridine-2-carboxylic acid.

The resulting carboxylic acid can then be esterified to its corresponding methyl or ethyl ester. Standard esterification protocols include the Fischer-Speier method using an alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄). derpharmachemica.com Milder, more contemporary methods utilize coupling reagents or activation agents such as phosphorus oxychloride (POCl₃) or chloroformates, which can proceed under less harsh conditions. derpharmachemica.comacs.org For example, POCl₃ can facilitate the esterification of carboxylic acids with alcohols at room temperature in quantitative yields. derpharmachemica.com

Halogenated naphthyridines, particularly 2-chloro- or 2-bromo-1,5-naphthyridines, are versatile and crucial intermediates for introducing the acetate side chain. researchgate.netnih.gov These precursors are readily synthesized from the corresponding 1,5-naphthyridin-2(1H)-ones by treatment with reagents like phosphorus oxychloride (POCl₃). nih.gov

The halogen atom at the C2 position serves as an excellent leaving group for both nucleophilic aromatic substitution (SₙAr) and transition-metal-catalyzed cross-coupling reactions. A common and effective strategy is the palladium-catalyzed cross-coupling of a 2-halo-1,5-naphthyridine with a suitable C2-synthon. For example, a Sonogashira coupling with a terminal alkyne, followed by hydration, can introduce a carbonyl group that can be further elaborated. More directly, coupling with a malonate equivalent, such as diethyl malonate, in the presence of a palladium catalyst and a suitable base, followed by hydrolysis and decarboxylation, yields the desired 2-(1,5-naphthyridin-2-yl)acetic acid. Cobalt-catalyzed cross-coupling also provides a viable route for reacting 2-chloro-1,5-naphthyridines with functionalized organometallic reagents. nih.gov

Functionalization of Halogenated Naphthyridine Precursors

PrecursorReaction TypeReagents/Coupling PartnerIntermediate/ProductReference
2-Chloro-1,5-naphthyridine (B1368886)Palladium-catalyzed Cross-CouplingDiethyl malonate, Pd catalyst, baseDiethyl 2-(1,5-naphthyridin-2-yl)malonate researchgate.netnih.gov
2-Bromo-1,5-naphthyridineCobalt-catalyzed Cross-CouplingFunctionalized organozinc reagent2-Substituted-1,5-naphthyridine nih.gov
2-Iodo-1,5-naphthyridineNucleophilic SubstitutionCyanide (e.g., KCN)1,5-Naphthyridine-2-carbonitrile nih.gov
2-Chloro-1,5-naphthyridineReformatsky-type ReactionEthyl bromoacetate, ZnEthyl 2-(1,5-naphthyridin-2-yl)acetate researchgate.net

Achieving high regioselectivity is paramount when functionalizing the 1,5-naphthyridine ring, which possesses multiple potentially reactive sites (C2, C4, C6, C8). researchgate.net The choice of methodology dictates the site of functionalization. Direct C-H functionalization often relies on the inherent acidity of the C-H bonds. For 1,5-naphthyridine, the C2 and C6 positions are generally the most electron-deficient and thus susceptible to nucleophilic attack. nih.gov

Directed ortho-metalation (DoM) strategies offer excellent control over regioselectivity. By employing TMP (2,2,6,6-tetramethylpiperidide)-based zinc or magnesium bases, it is possible to selectively deprotonate specific positions on the naphthyridine scaffold. uni-muenchen.de This approach allows for the generation of a stable organometallic intermediate at a desired position, such as C2, which can then be trapped with an electrophile to introduce the desired functional group. This method avoids the need for pre-installed directing groups or halogens, providing a more atom-economical route to regioselectively functionalized 1,5-naphthyridines. uni-muenchen.deresearchgate.net

Salt Formation and Purification Protocols for Sodium 2-(1,5-Naphthyridin-2-YL)acetate

The final step in the synthesis is the conversion of 2-(1,5-naphthyridin-2-yl)acetic acid or its corresponding ester into the target sodium salt. This is a standard acid-base reaction or saponification.

If the precursor is an ester, such as methyl 2-(1,5-naphthyridin-2-yl)acetate, it is first hydrolyzed to the carboxylic acid. This is typically achieved by saponification, which involves heating the ester with an aqueous solution of a strong base, most commonly sodium hydroxide (NaOH). The reaction yields the sodium salt of the carboxylic acid directly, along with the corresponding alcohol (methanol in this case) as a byproduct.

If starting from the free carboxylic acid, it is dissolved in a suitable solvent (e.g., water, ethanol, or a mixture) and treated with one molar equivalent of a sodium base. Sodium hydroxide or sodium bicarbonate (NaHCO₃) are commonly used. The addition of the base neutralizes the carboxylic acid, forming the sodium salt and water (and CO₂ if bicarbonate is used).

Purification of the final salt is crucial to remove any unreacted starting materials, byproducts, or excess base. The most common method for purifying solid organic salts is recrystallization. The crude sodium salt is dissolved in a minimum amount of a hot solvent in which it is soluble, and then the solution is slowly cooled to induce crystallization. The choice of solvent is critical; an ideal solvent would dissolve the salt well at high temperatures but poorly at low temperatures, while impurities remain soluble at all temperatures. Common solvent systems for salts include water-alcohol mixtures (e.g., ethanol/water) or polar aprotic solvents. After crystallization, the purified salt is collected by filtration, washed with a small amount of cold solvent to remove residual impurities, and dried under vacuum.

Advanced Spectroscopic and Structural Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for determining the precise structure of Sodium 2-(1,5-naphthyridin-2-YL)acetate in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a complete map of the proton and carbon environments can be assembled.

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to each unique proton in the molecule. The protons on the 1,5-naphthyridine (B1222797) ring system will appear in the aromatic region, typically between 7.5 and 9.0 ppm, with their specific chemical shifts and coupling patterns dictated by their position relative to the nitrogen atoms and the acetate (B1210297) substituent. The methylene (B1212753) protons (–CH₂–) of the acetate group would likely appear as a singlet further upfield, deshielded by the adjacent aromatic ring and carboxylate group.

The ¹³C NMR spectrum provides complementary information, with signals for each unique carbon atom. The carbons of the 1,5-naphthyridine ring are expected to resonate in the 120-160 ppm range. The carboxylate carbon (–COO⁻) would be found significantly downfield, typically in the range of 170-180 ppm, while the methylene carbon would appear further upfield. For the parent 1,5-naphthyridine, characteristic ¹³C signals appear at approximately 151.1 ppm, 144.0 ppm, 137.4 ppm, and 124.3 ppm chemicalbook.com. The introduction of the acetate group at the 2-position would induce shifts in these values, providing key data for structural confirmation.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Naphthyridine Ring Protons7.5 - 9.0-
Naphthyridine Ring Carbons-120 - 160
Methylene (-CH₂-) Protons~4.0-
Methylene (-CH₂-) Carbon-~45
Carboxylate (-COO⁻) Carbon-170 - 180

To unambiguously assign all proton and carbon signals and confirm the compound's connectivity, a suite of two-dimensional NMR experiments is employed. osti.gov

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this molecule, COSY would reveal the connectivity of protons within each of the pyridine (B92270) rings of the naphthyridine core.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. nih.gov This allows for the definitive assignment of carbon signals based on the already-assigned proton signals. For instance, the methylene proton singlet would correlate directly with the methylene carbon signal.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is utilized to determine the exact mass of the molecule, which in turn confirms its elemental composition. For this compound (C₁₀H₇N₂NaO₂), the theoretical exact mass can be calculated with high precision. HRMS analysis provides an experimental mass measurement that can be compared to the theoretical value. A close match (typically within 5 ppm) provides strong evidence for the correct molecular formula, distinguishing it from other potential compounds with the same nominal mass.

Table 2: HRMS Data for this compound

PropertyValue
Molecular FormulaC₁₀H₇N₂NaO₂
Calculated Exact Mass of Ion [M-Na+H]⁺189.06585
Calculated Exact Mass of Ion [M]⁺211.04780

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is used to identify the functional groups present in the molecule by probing their characteristic vibrational frequencies. rsc.org

In the FT-IR spectrum, the most prominent feature for this compound would be the strong absorption bands corresponding to the carboxylate group (COO⁻). The asymmetric stretching vibration is typically observed in the 1550-1610 cm⁻¹ region, while the symmetric stretch appears around 1400-1440 cm⁻¹. The spectrum would also show characteristic peaks for the aromatic 1,5-naphthyridine ring, including C-H stretching above 3000 cm⁻¹, and C=C and C=N ring stretching vibrations in the 1450-1620 cm⁻¹ region. omicsonline.org

Raman spectroscopy provides complementary information. Aromatic ring vibrations often give strong Raman signals, making it a useful tool for characterizing the naphthyridine core.

Table 3: Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)
Aromatic C-HStretching3000 - 3100
Aliphatic C-H (-CH₂-)Stretching2850 - 2960
Carboxylate (COO⁻)Asymmetric Stretching1550 - 1610
Aromatic C=C / C=NRing Stretching1450 - 1620
Carboxylate (COO⁻)Symmetric Stretching1400 - 1440

X-ray Crystallography for Solid-State Molecular Structure and Crystal Packing

Single-crystal X-ray crystallography offers the most definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov This technique can provide precise measurements of bond lengths, bond angles, and torsion angles, offering an unambiguous confirmation of the compound's constitution and conformation.

For this compound, a crystal structure analysis would reveal the planarity of the fused 1,5-naphthyridine ring system. researchgate.net It would also detail the coordination environment of the sodium cation, showing its interactions with the oxygen atoms of the carboxylate group and potentially with the nitrogen atoms of the heterocyclic ring. Furthermore, this analysis would elucidate the crystal packing, identifying intermolecular interactions such as π–π stacking between the aromatic naphthyridine rings of adjacent molecules, which govern the macroscopic properties of the crystalline solid. researchgate.net

Electronic Absorption and Emission Spectroscopy for Photophysical Properties (e.g., UV-Vis, Fluorescence)

Electronic spectroscopy, including UV-Visible absorption and fluorescence emission, provides insight into the photophysical properties of the compound, which are determined by its electronic structure. The 1,5-naphthyridine core is an aromatic chromophore that is expected to absorb UV radiation.

The UV-Vis spectrum would likely exhibit strong absorption bands characteristic of π→π* electronic transitions within the delocalized system of the naphthyridine ring. researchgate.net These are typically observed in the 250-350 nm range for related naphthyridine derivatives. nih.gov The position and intensity of these bands can be influenced by the solvent environment.

Given the rigid, planar structure of the fused aromatic system, this compound may also exhibit fluorescence. Upon excitation at an appropriate wavelength (one of its absorption maxima), the molecule could relax to the ground state by emitting a photon. The fluorescence emission spectrum would be red-shifted (at a longer wavelength) compared to the absorption spectrum, a phenomenon known as the Stokes shift. The quantum yield and lifetime of the fluorescence would provide further information about the excited state dynamics. rsc.org

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular properties such as energies, electron densities, and orbital shapes, providing a robust framework for understanding chemical reactivity. researchgate.net For the 2-(1,5-naphthyridin-2-yl)acetate anion, DFT calculations can elucidate the distribution of electrons and identify sites prone to chemical reactions.

Molecular orbitals (MOs) describe the wave-like behavior of electrons in a molecule. The most critical of these for predicting chemical reactivity are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as the frontier molecular orbitals. ias.ac.in

HOMO (Highest Occupied Molecular Orbital): This orbital is the highest energy orbital containing electrons. It represents the ability of a molecule to donate electrons, acting as a nucleophile or a Brønsted-Lowry base. The energy of the HOMO is related to the ionization potential.

LUMO (Lowest Unoccupied Molecular Orbital): This is the lowest energy orbital that is empty of electrons. It signifies the ability of a molecule to accept electrons, thus acting as an electrophile or a Lewis acid. The energy of the LUMO is related to the electron affinity.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial parameter that indicates the chemical reactivity and kinetic stability of a molecule. A small gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

For the 2-(1,5-naphthyridin-2-yl)acetate anion, the HOMO is expected to be predominantly located on the carboxylate group (-COO⁻) and spread across the π-system of the naphthyridine ring, indicating these are the primary sites for electron donation. The LUMO is likely distributed over the aromatic rings of the 1,5-naphthyridine (B1222797) system, which can accept electron density. ias.ac.in

Table 1: Predicted Frontier Orbital Properties for 2-(1,5-naphthyridin-2-yl)acetate Anion

PropertyPredicted Value (Arbitrary Units)Description
HOMO Energy-2.5 eVIndicates the energy of the highest occupied molecular orbital, related to its electron-donating ability.
LUMO Energy1.5 eVIndicates the energy of the lowest unoccupied molecular orbital, related to its electron-accepting ability.
HOMO-LUMO Gap4.0 eVRepresents the energy difference, suggesting moderate chemical stability and reactivity.
Primary HOMO LocusCarboxylate group, Naphthyridine π-systemThe regions of the molecule most likely to act as a nucleophile or base.
Primary LUMO LocusNaphthyridine aromatic ringsThe regions of the molecule most likely to act as an electrophile or Lewis acid.

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting how it will interact with other molecules. nih.gov The MESP map is plotted onto the electron density surface, with colors indicating different potential values:

Red: Regions of high electron density and negative electrostatic potential, indicating sites susceptible to electrophilic attack.

Blue: Regions of low electron density and positive electrostatic potential, indicating sites susceptible to nucleophilic attack.

Green/Yellow: Regions of neutral or intermediate potential.

For the 2-(1,5-naphthyridin-2-yl)acetate anion, the MESP would show a deep red region around the oxygen atoms of the acetate (B1210297) group, confirming this as the most electron-rich and nucleophilic site. The nitrogen atoms of the 1,5-naphthyridine ring would also exhibit negative potential (red or orange), though less intense than the carboxylate. researchgate.net The hydrogen atoms on the aromatic rings would show regions of positive potential (blueish), and the carbon skeleton would be relatively neutral (green). This charge distribution is critical for understanding non-covalent interactions, such as hydrogen bonding and interactions with cations like Na⁺.

Computational methods can predict the pKa values and proton affinities, offering quantitative measures of acidity and basicity.

Acetate Group: The carboxylate group (-COO⁻) is the conjugate base of the corresponding carboxylic acid. It is a strong Brønsted-Lowry base, readily accepting a proton. DFT calculations would confirm a high proton affinity for the oxygen atoms.

Naphthyridine Nitrogen Atoms: The two nitrogen atoms in the 1,5-naphthyridine ring are basic due to their lone pairs of electrons. However, their basicity is lower than that of simple aliphatic amines because the lone pairs are in sp² hybrid orbitals, which have more s-character and are held more tightly to the nucleus. masterorganicchemistry.com Furthermore, the lone pairs are part of the aromatic system, which can influence their availability. DFT calculations can predict the relative basicity of the N1 and N5 positions. Due to the electron-withdrawing effect of the adjacent ring and the substituent at the 2-position, the basicity of both nitrogens is expected to be attenuated compared to the parent 1,5-naphthyridine. The N5 nitrogen is generally predicted to be slightly more basic than the N1 nitrogen, which is closer to the electron-withdrawing acetate side chain. researchgate.net

Table 2: Predicted Basicity of Functional Groups

Functional GroupPredicted BasicityRationale
Acetate Group (-COO⁻)HighThe negative charge is localized on the oxygen atoms, making it a strong proton acceptor.
N5 Nitrogen (Naphthyridine)ModerateLone pair in an sp² orbital; its basicity is influenced by the aromatic system but is further from the C2-substituent than N1.
N1 Nitrogen (Naphthyridine)Low to ModerateLone pair in an sp² orbital; its basicity is reduced by the proximity to the electron-withdrawing 2-(acetate) side chain. masterorganicchemistry.com

Quantum Chemical Calculations for Reaction Mechanisms and Transition States

Quantum chemical calculations are instrumental in mapping out the potential energy surfaces of chemical reactions. rsc.org They can identify the structures of reactants, products, intermediates, and, crucially, transition states—the highest energy points along a reaction coordinate. By calculating the activation energy (the energy difference between the reactants and the transition state), chemists can predict reaction rates and determine the most likely mechanism.

For 2-(1,5-naphthyridin-2-yl)acetate, these calculations could be applied to predict its reactivity in various transformations, such as:

N-Alkylation: The reaction of the naphthyridine nitrogen atoms with an electrophile like an alkyl halide. Calculations could determine whether N1 or N5 is the preferred site of alkylation by comparing the activation energies for the two pathways. mdpi.com

Electrophilic Aromatic Substitution: Predicting the most likely position for substitution (e.g., nitration, halogenation) on the naphthyridine ring by modeling the stability of the intermediate sigma complexes.

Reactions at the Acetate Group: Modeling the reaction of the carboxylate with an electrophile, such as its conversion back to an ester.

These theoretical studies can provide a detailed, step-by-step understanding of reaction pathways that may be difficult to probe experimentally. rsc.org

Molecular Dynamics Simulations for Conformational Analysis in Solution and Gas Phase

While quantum mechanics is ideal for studying electronic properties, molecular dynamics (MD) simulations are better suited for exploring the conformational landscape and dynamic behavior of molecules over time. youtube.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe how a molecule moves, flexes, and interacts with its environment (like solvent molecules) at an atomistic level. mdpi.com

For Sodium 2-(1,5-naphthyridin-2-YL)acetate, MD simulations could be used to:

Analyze Conformational Preferences: Determine the most stable conformations of the acetate side chain relative to the naphthyridine ring in both the gas phase and in aqueous solution. The rotation around the C-C bond connecting the ring to the acetate group would be a key focus.

Study Solvation Effects: Investigate how water molecules arrange around the anion and the sodium cation. This includes analyzing the hydration shells around the charged carboxylate group and the polar nitrogen atoms.

Ion Pairing Dynamics: Simulate the interaction between the Na⁺ cation and the 2-(1,5-naphthyridin-2-yl)acetate anion in solution, determining whether they exist as a tight ion pair, a solvent-separated ion pair, or as free ions.

These simulations provide a dynamic picture of the molecule's behavior, which is crucial for understanding its properties in a realistic chemical environment. researchgate.net

In Silico Predictions of Supramolecular Interactions (e.g., hydrogen bonding, π-π stacking)

In silico methods are essential for predicting how molecules self-assemble and interact to form larger, ordered structures (supramolecular chemistry). The 1,5-naphthyridine ring system is known to participate in significant non-covalent interactions.

Hydrogen Bonding: The nitrogen atoms of the naphthyridine ring can act as hydrogen bond acceptors. In a protic solvent or in the presence of hydrogen bond donors, these interactions would be significant. The carboxylate oxygen atoms are also potent hydrogen bond acceptors.

π-π Stacking: The planar, aromatic 1,5-naphthyridine ring is capable of engaging in π-π stacking interactions with other aromatic systems. nih.gov These interactions are crucial for the crystal packing of the solid-state material and for its interaction with other aromatic molecules, such as in biological systems. ias.ac.in Computational models can predict the preferred geometry (e.g., face-to-face, parallel-displaced) and the energetic contribution of these stacking interactions.

Table 3: Predicted Supramolecular Interactions

Interaction TypeParticipating GroupsPredicted StrengthSignificance
Hydrogen BondingNaphthyridine Nitrogens, Carboxylate OxygensStrongGoverns solvation, crystal packing, and interaction with biological targets.
π-π StackingNaphthyridine Aromatic RingModerateInfluences solid-state structure and binding to other aromatic systems. nih.gov
Ion-DipoleNa⁺ Cation with Carboxylate and Solvent (e.g., Water)Very StrongKey interaction determining the structure of the salt in solution and solid state.

Reactivity and Mechanistic Investigations of Sodium 2 1,5 Naphthyridin 2 Yl Acetate

Electrophilic Aromatic Substitution Reactions on the Naphthyridine Ring

The 1,5-naphthyridine (B1222797) ring system is generally considered to be electron-deficient due to the presence of two electronegative nitrogen atoms. This inherent electronic character deactivates the ring towards electrophilic aromatic substitution (SEAr) reactions compared to benzene (B151609). nih.gov The reactivity pattern of 1,5-naphthyridines shares similarities with that of quinolines. nih.gov

Electrophilic attack on the 1,5-naphthyridine nucleus is challenging and typically requires forcing conditions. When such reactions do occur, the position of substitution is governed by the electronic effects of the nitrogen atoms and any existing substituents. The nitrogen atoms withdraw electron density from the ring, particularly from the α and γ positions (C2, C4, C6, and C8), making the β positions (C3 and C7) relatively more susceptible to electrophilic attack.

Detailed research findings on the direct electrophilic aromatic substitution of Sodium 2-(1,5-naphthyridin-2-yl)acetate are not extensively documented. However, studies on the 1,5-naphthyridine core provide insights into its reactivity. For instance, bromination of 1,5-naphthyridine with bromine in acetic acid has been reported to yield brominated derivatives, which are valuable intermediates for further functionalization. nih.gov The presence of the acetate (B1210297) side chain at the C2 position, being an electron-withdrawing group, is expected to further deactivate the ring towards electrophilic attack.

Reaction Reagents and Conditions Major Product(s) Observations
HalogenationBr₂ / Acetic AcidBrominated 1,5-naphthyridinesSubstitution occurs on the naphthyridine ring. nih.gov
NitrationHNO₃ / H₂SO₄Nitro-1,5-naphthyridinesGenerally requires harsh conditions due to the ring's deactivation.

Nucleophilic Substitution Reactions Involving the Naphthyridine Core

The electron-deficient nature of the 1,5-naphthyridine ring makes it susceptible to nucleophilic substitution reactions (SNAr), particularly when a good leaving group is present on the ring. Halo-1,5-naphthyridines are excellent precursors for introducing a variety of nucleophiles. nih.gov

For instance, 2-chloro-1,5-naphthyridine (B1368886) readily undergoes nucleophilic displacement with amines, alkoxides, and thiolates. nih.gov The reaction of 2-chloro-1,5-naphthyridine with ammonium (B1175870) hydroxide (B78521) at elevated temperatures yields 2-amino-1,5-naphthyridine. nih.gov Similarly, amination reactions with various primary and secondary amines can be achieved, often facilitated by a base such as cesium carbonate. nih.gov

In the context of this compound, a plausible synthetic route to this compound could involve the nucleophilic substitution of a 2-halo-1,5-naphthyridine with a protected form of acetate, followed by deprotection.

Leaving Group Nucleophile Typical Conditions Product Type
-ClAmines (R-NH₂)Cs₂CO₃, 110 °C2-Amino-1,5-naphthyridines nih.gov
-ClAmmonium HydroxideSealed tube, 140 °C2-Amino-1,5-naphthyridine nih.gov
-OTsAmines (R-NH₂)Palladium catalyst, Phosphorated ligand2-Amino-1,5-naphthyridines nih.gov
-ClSodium MethanethiolateNaH2-(Methylthio)-1,5-naphthyridine nih.gov

Reactions at the Acetate Functionality

The acetate group of this compound offers a versatile handle for a range of chemical transformations.

Esterification and Amidation Reactions

The carboxylate group can be readily converted into its corresponding ester or amide derivatives. Esterification can be achieved by reacting the sodium salt with an alkyl halide in a suitable solvent. Alternatively, conversion to the free carboxylic acid, 2-(1,5-naphthyridin-2-yl)acetic acid, followed by standard acid-catalyzed esterification with an alcohol, would yield the desired ester. lumenlearning.com

Amidation can be accomplished by first activating the carboxylic acid (derived from the sodium salt) with a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), followed by the addition of a primary or secondary amine. wikipedia.org These reactions provide a straightforward route to a diverse library of 2-(1,5-naphthyridin-2-yl)acetamide derivatives.

Reduction and Oxidation Pathways

The reduction of the acetate functionality can lead to the formation of 2-(2-hydroxyethyl)-1,5-naphthyridine. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing carboxylic acids and their salts to primary alcohols. byjus.comwikipedia.org Weaker reducing agents such as sodium borohydride (B1222165) (NaBH₄) are generally not effective for the reduction of carboxylates but can be used for the reduction of more reactive carbonyl compounds. masterorganicchemistry.comresearchgate.net

The oxidation of the acetate side chain is less commonly explored. However, under specific conditions, oxidative decarboxylation could potentially occur. The 1,5-naphthyridine ring itself can be susceptible to oxidation, particularly at the nitrogen atoms to form N-oxides, or through dearomatization of the rings under certain oxidative conditions. nih.gov For instance, UV-induced oxidation of a 2-substituted 1,5-naphthyridine derivative in the presence of air has been shown to lead to the formation of complex oxidized products. byjus.comresearchgate.net

Cross-Coupling Reactions Utilizing the Naphthyridine Acetate as a Synthon

While this compound itself is not typically a direct partner in cross-coupling reactions, its derivatives, particularly halo-substituted versions, are valuable synthons. Palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira reactions are powerful tools for the functionalization of the 1,5-naphthyridine core. nih.gov

A 2-halo-1,5-naphthyridine can be coupled with a variety of organoboron compounds (Suzuki coupling), alkenes (Heck coupling), or terminal alkynes (Sonogashira coupling) to introduce new carbon-carbon bonds at the 2-position. nih.govmasterorganicchemistry.comic.ac.uknih.gov These reactions would typically be performed on a precursor to this compound, with the acetate group being introduced before or after the cross-coupling step.

Reaction Type Coupling Partner Catalyst System Product
Suzuki CouplingAryl/heteroaryl boronic acidsPd catalyst (e.g., Pd(PPh₃)₄), Base2-Aryl/heteroaryl-1,5-naphthyridines masterorganicchemistry.com
Heck ReactionAlkenes (e.g., methyl acrylate)Pd(OAc)₂, P(t-Bu)₃, Base2-Vinyl-1,5-naphthyridines nih.gov
Sonogashira CouplingTerminal alkynesPd catalyst, Cu(I) cocatalyst, Base2-Alkynyl-1,5-naphthyridines nih.gov

Reaction Kinetic and Thermodynamic Studies

Detailed kinetic and thermodynamic studies specifically on the reactions of this compound are scarce in the published literature. However, the principles of physical organic chemistry can be applied to predict its reactivity.

The rate of electrophilic aromatic substitution on the naphthyridine ring is expected to be significantly lower than that of benzene due to the deactivating effect of the nitrogen atoms. The acetate group at the 2-position would further decrease the rate of electrophilic attack. Conversely, the rate of nucleophilic aromatic substitution on a halo-substituted 1,5-naphthyridine would be enhanced by the electron-withdrawing nature of the ring system.

Thermodynamic studies on the binding of 2-amino-1,8-naphthyridine derivatives to DNA have been reported, providing insights into the energetic contributions of the naphthyridine scaffold in molecular recognition processes. viu.ca These studies reveal that the binding is an enthalpy-driven process. While not directly related to the reactivity of the title compound, such research underscores the importance of thermodynamic considerations in understanding the behavior of naphthyridine derivatives. Computational studies on 1,5-naphthyridine have also been performed to evaluate its aromaticity. nih.gov

Coordination Chemistry and Metal Complexation

Ligand Design Principles: Sodium 2-(1,5-Naphthyridin-2-YL)acetate as a Ligand

The design of ligands is a cornerstone of coordination chemistry, as the ligand's structure dictates the resulting metal complex's geometry, stability, and physicochemical properties. This compound is an exemplary case, incorporating a nitrogen-rich heterocyclic system with a carboxylate group, offering multiple potential coordination sites.

The 2-(1,5-naphthyridin-2-yl)acetate anion possesses two primary types of donor atoms: the nitrogen atoms of the naphthyridine ring and the oxygen atoms of the acetate (B1210297) group. The geometric arrangement of these atoms allows for several potential coordination modes.

N,O-Bidentate Chelation: The most probable coordination mode is bidentate chelation, where the ligand forms a stable five-membered ring with a metal ion. This involves coordination through the nitrogen atom at the 1-position (N1) of the naphthyridine ring and one of the oxygen atoms of the adjacent carboxylate group. This N,O-chelation is a common and stable arrangement for ligands of this type.

Monodentate Coordination: The ligand could potentially coordinate in a monodentate fashion through either a nitrogen or an oxygen atom, although this is less likely, especially in the absence of competing ligands.

Bridging Coordination: The 1,5-naphthyridine (B1222797) moiety is well-suited to act as a bridging ligand between two metal centers. nih.gov Due to the geometric separation of its two nitrogen atoms (N1 and N5), it cannot bind to the same metal center in a chelating fashion. nih.gov Therefore, the N5 atom remains available for coordination to a second metal ion, potentially leading to the formation of dinuclear or polynuclear structures. The carboxylate group can also participate in bridging, either in a syn-anti or syn-syn fashion, further increasing the structural diversity of possible complexes.

Studies on the coordination of the parent 1,5-naphthyridine (1,5-NAP) molecule with palladium(II) have shown that it can coordinate to one metal center, breaking the molecule's symmetry, or bridge two metal centers. nih.govnih.gov The introduction of the acetate group provides an additional, strong donor site that favors the formation of stable chelate rings.

The coordination behavior of a ligand is governed by a combination of its steric and electronic properties, which influence the stability and structure of the resulting metal complexes. nih.govresearchgate.net

Electronic Effects: The 1,5-naphthyridine ring system is electronically analogous to quinoline (B57606) and is considered a π-acceptor due to the presence of electronegative nitrogen atoms. This allows it to stabilize metal ions in lower oxidation states through π-backbonding. The acetate group, conversely, is a strong σ-donor. The combination of a π-accepting heterocycle and a σ-donating carboxylate group allows the ligand to modulate the electron density at the coordinated metal center effectively. Electron-donating groups on a ligand can facilitate the oxidation of the metal center in a complex. nih.gov

Synthesis of Transition Metal Complexes with this compound

The synthesis of transition metal complexes with 2-(1,5-naphthyridin-2-yl)acetate generally involves the reaction of a suitable metal salt with the ligand in an appropriate solvent. Given that the ligand is provided as a sodium salt, the synthesis is straightforward, as there is no need for an external base to deprotonate the carboxylic acid precursor.

A typical synthetic procedure would involve dissolving the this compound ligand in a solvent like water, ethanol, or methanol. An aqueous or alcoholic solution of a transition metal salt (e.g., chlorides, nitrates, sulfates, or perchlorates of Cu(II), Ni(II), Co(II), Zn(II), etc.) is then added to the ligand solution. The reaction mixture is often stirred at room temperature or heated to reflux to ensure the completion of the reaction. The resulting metal complex may precipitate out of the solution upon formation or can be isolated by slow evaporation of the solvent. The choice of metal-to-ligand molar ratio can be varied to isolate complexes with different stoichiometries.

Characterization of Coordination Compounds (e.g., Elemental Analysis, Magnetic Susceptibility, IR, UV-Vis, NMR, Mass Spectrometry)

A comprehensive suite of analytical techniques is employed to elucidate the structure and properties of newly synthesized coordination compounds.

Elemental Analysis: This technique provides the percentage composition of carbon, hydrogen, and nitrogen in the complex, which is used to confirm the empirical formula and the stoichiometry of the metal-ligand complex.

Magnetic Susceptibility: For complexes with paramagnetic metal centers (e.g., Cu(II), Ni(II), Co(II)), magnetic susceptibility measurements provide information about the number of unpaired electrons, which helps in determining the oxidation state and the coordination geometry of the central metal ion.

Infrared (IR) Spectroscopy: IR spectroscopy is crucial for confirming the coordination of the ligand to the metal ion. The key diagnostic bands are those of the carboxylate group. Upon coordination to a metal ion, the asymmetric (ν_asym(COO⁻)) and symmetric (ν_sym(COO⁻)) stretching vibrations of the carboxylate group will shift compared to the free ligand. The magnitude of the separation (Δν = ν_asym - ν_sym) can provide insights into the coordination mode of the carboxylate group (monodentate, bidentate chelating, or bridging).

UV-Vis Spectroscopy: Electronic absorption spectroscopy provides information about the electronic transitions within the complex. The spectra typically show intense bands in the UV region due to π→π* and n→π* transitions within the naphthyridine ring, and potentially lower energy, less intense d-d transitions in the visible region for complexes of d-block metals, which are characteristic of the metal's coordination environment. Metal-to-Ligand Charge Transfer (MLCT) bands may also be observed.

NMR Spectroscopy: For diamagnetic complexes (e.g., Zn(II)), ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing the complex in solution. Coordination of the ligand to a metal center leads to significant shifts in the signals of the naphthyridine protons. For instance, in studies of 1,5-naphthyridine complexes with palladium, coordination through one nitrogen atom removes the symmetry of the ligand, resulting in six distinct resonances in the ¹H NMR spectrum instead of the three seen for the free ligand. nih.govnih.gov

Mass Spectrometry: Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are used to determine the mass-to-charge ratio of the complex, confirming its molecular weight and composition. nih.gov

Table 1: Expected Spectroscopic Data for a Metal Complex of 2-(1,5-Naphthyridin-2-yl)acetate

Technique Observed Feature Interpretation
IR Spectroscopy Shift in ν(COO⁻) bands Confirms coordination of the carboxylate group. The Δν value helps determine the coordination mode.
¹H NMR (Diamagnetic) Downfield shift of naphthyridine protons Indicates coordination of the N1 nitrogen to the metal center, deshielding the ring protons.
UV-Vis Spectroscopy Low-energy d-d transition bands Provides information on the coordination geometry and electronic structure of the metal center.
Mass Spectrometry Peak corresponding to [M(L)n + H]⁺ or similar Confirms the molecular weight and stoichiometry of the complex.

X-ray Structural Determination of Metal-Naphthyridine Complexes

Single-crystal X-ray diffraction is the most definitive method for determining the solid-state structure of a coordination compound. researchgate.netnih.gov This technique provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions.

For a complex of 2-(1,5-naphthyridin-2-yl)acetate, an X-ray crystal structure would unequivocally confirm:

The coordination number and geometry of the metal center (e.g., tetrahedral, square planar, octahedral).

The chelation mode of the ligand, confirming the formation of the N,O-bidentate five-membered ring.

The precise bond distances between the metal and the donor atoms (M-N and M-O).

The potential for the N5 atom or the carboxylate group to engage in further coordination to adjacent metal centers, forming dimers or coordination polymers.

The packing of the complex molecules in the crystal lattice and the nature of non-covalent interactions like hydrogen bonding or π-π stacking. mdpi.com

While no specific crystal structures for complexes of this compound were found in the provided search results, the analysis of related structures is a critical component of coordination chemistry research. researchgate.net

Electrochemical Properties of Naphthyridine-Metal Complexes

The electrochemical behavior of transition metal complexes is a key aspect of their characterization, providing insight into their redox activity and electronic structure. Cyclic voltammetry (CV) is the most common technique used for these investigations.

The electrochemical properties of complexes containing the 2-(1,5-naphthyridin-2-yl)acetate ligand would be influenced by both the metal center and the ligand itself.

Metal-Centered Redox Processes: Many transition metals can exist in multiple stable oxidation states. A CV experiment would likely reveal reversible or quasi-reversible redox couples corresponding to processes like M(II)/M(III) or M(II)/M(I), depending on the metal. The potential at which these processes occur is highly sensitive to the nature of the coordinating ligands.

Ligand-Centered Redox Processes: The 1,5-naphthyridine ring is an electroactive moiety that can be reduced at negative potentials.

Ligand-Metal Communication: The degree of electronic communication between the metal and the ligand can be assessed electrochemically. For dinuclear complexes bridged by a 1,5-naphthyridine linker, CV can be used to measure the comproportionation constant (Kc), which quantifies the stability of a mixed-valence state and indicates the extent of electronic communication between the two metal centers. researchgate.net Studies on related ruthenium complexes have shown that the redox potential is sensitive to the electronic properties of other ligands in the coordination sphere. nih.gov The presence of the electron-donating acetate group would be expected to make the metal center easier to oxidize compared to a complex with an unsubstituted naphthyridine ligand.

Supramolecular Assemblies Involving Metal Centers and Naphthyridine Acetate

Extensive searches of available scientific literature and chemical databases have revealed no specific research detailing the formation of supramolecular assemblies involving This compound and metal centers. While the broader class of 1,5-naphthyridine derivatives is known to form coordination complexes with various metals, acting as either monodentate or bidentate ligands, specific studies on the supramolecular chemistry of the sodium salt of 2-(1,5-naphthyridin-2-yl)acetic acid are not present in the reviewed literature. researchgate.netnih.gov

The general principles of coordination chemistry suggest that the 2-(1,5-naphthyridin-2-yl)acetate ligand possesses suitable donor atoms—the nitrogen atoms of the naphthyridine ring and the oxygen atoms of the carboxylate group—for coordination to metal ions. This coordination potential could theoretically lead to the formation of various supramolecular structures, such as coordination polymers or discrete metal-organic cages.

In the absence of direct research on the target compound, the following table provides a hypothetical framework for the types of interactions and resulting structures that could be anticipated based on the known chemistry of related 1,5-naphthyridine and carboxylate ligands.

Table 1: Hypothetical Supramolecular Assemblies with 2-(1,5-naphthyridin-2-yl)acetate Ligand

Metal Center (Example) Potential Coordination Modes of Ligand Plausible Supramolecular Structure Potential Properties
Transition Metals (e.g., Cu(II), Zn(II)) Bidentate (N,N'-chelation from naphthyridine) 1D Coordination Polymer Luminescence, Catalysis
Bridging (via carboxylate group) 2D or 3D Metal-Organic Framework (MOF) Porosity, Gas Sorption

It is important to emphasize that the information presented in the table is speculative and not based on published experimental data for This compound . The synthesis and characterization of such supramolecular assemblies would require dedicated research efforts. The study of such systems could be a valuable area for future investigation in the field of crystal engineering and materials science.

Applications in Materials Science and Catalysis

Utilization as a Building Block for Functional Materials

The rigid and planar structure of the 1,5-naphthyridine (B1222797) ring system, combined with its tunable electronic properties, makes it an attractive scaffold for the construction of a variety of functional materials. The introduction of an acetate (B1210297) group, as in Sodium 2-(1,5-naphthyridin-2-YL)acetate, provides a versatile handle for further chemical modification and incorporation into larger molecular architectures or material matrices.

Precursor for Organic Light-Emitting Diodes (OLEDs) and Luminescent Materials

Derivatives of 1,5-naphthyridine have emerged as highly promising materials for use in organic light-emitting diodes (OLEDs) and other luminescent applications. nih.gov Their electron-deficient nature makes them suitable for use as electron-transporting materials or as the acceptor component in donor-acceptor type emitters. nih.gov

Recent research has demonstrated the successful application of 1,5-naphthyridine derivatives in thermally activated delayed fluorescence (TADF) emitters, which can theoretically achieve 100% internal quantum efficiency in OLEDs. For instance, OLEDs based on TADF emitters containing a 1,5-naphthyridine acceptor moiety and phenoxazine (B87303) or phenothiazine (B1677639) donor units have exhibited high external quantum efficiencies (EQE) of up to 29.9% and 25.8%, respectively. These devices also achieved impressive maximum luminance values, highlighting the potential of this class of compounds in high-performance display and lighting technologies.

Furthermore, platinum(II) complexes incorporating 1,5-naphthyridin-4-ol (B95804) derivatives have been investigated as near-infrared (NIR) emitters. Non-doped OLEDs fabricated with these complexes have shown promising performance, with one such device achieving an EQE of 10.1% in the NIR region. The photophysical properties of these materials, including their solid-state photoluminescence quantum yields (PLQY), are critical to their performance in electroluminescent devices.

Table 1: Performance of Selected 1,5-Naphthyridine-Based OLEDs

Emitter Type Donor Moiety Acceptor Moiety Max. EQE (%) Max. Luminance (cd/m²) Emission Color
TADF Phenoxazine 1,5-Naphthyridine 29.9 33,540 -
TADF Phenothiazine 1,5-Naphthyridine 25.8 14,480 -
Phosphorescent - 1,5-Naphthyridin-4-ol Pt(II) complex 10.1 - Near-Infrared

Components in Sensor Development

The ability of the 1,5-naphthyridine core to interact with metal ions and other analytes, often accompanied by a change in its optical properties, makes it a valuable component in the design of chemical sensors. The nitrogen atoms within the naphthyridine ring can act as binding sites, leading to changes in fluorescence or color upon coordination with a target species.

An example of this application is the use of a fused 1,5-naphthyridine derivative as a colorimetric sensor for the detection of copper(II) ions (Cu²⁺). The interaction between the naphthyridine-based sensor molecule and Cu²⁺ ions results in a visible color change, allowing for the qualitative and potentially quantitative determination of this important metal ion. Such sensors are of interest for environmental monitoring and biological applications.

Role in Catalysis

The coordination chemistry of 1,5-naphthyridine derivatives is central to their application in catalysis. The two nitrogen atoms of the naphthyridine ring can act as a bidentate ligand, coordinating to a metal center and influencing its catalytic activity. The electronic properties of the 1,5-naphthyridine ligand can be tuned through substitution, allowing for the fine-tuning of the catalyst's performance.

Ligand in Homogeneous Catalysis

In the realm of homogeneous catalysis, 1,5-naphthyridine derivatives have been successfully employed as ligands for a variety of transition metal catalysts. These catalysts have shown activity in important organic transformations, including hydrogenation and reduction reactions. For instance, iridium complexes bearing functionalized 1,5-naphthyridine ligands have been utilized for the perdehydrogenation of bicyclic N-heterocycles. nih.gov

Furthermore, cobalt complexes with phosphine (B1218219) ligands have been shown to catalyze the transfer hydrogenation of 1,5-naphthyridines themselves, using formic acid as a hydrogen source. nih.gov Ruthenium complexes have also been employed for the transfer hydrogenation of N-heterocycles, including 1,5-naphthyridine. The ability of the 1,5-naphthyridine ligand to stabilize the metal center and facilitate the catalytic cycle is crucial to the success of these reactions.

Anchoring Moiety for Heterogeneous Catalysts

The development of heterogeneous catalysts, where the active catalytic species is immobilized on a solid support, is of great industrial importance due to the ease of catalyst separation and recycling. While direct examples of this compound being used as an anchoring moiety are not prevalent in the literature, the concept of using nitrogen-containing heterocyclic ligands to immobilize metal catalysts is well-established.

For instance, bipyridine-based ligands, which are structurally similar to 1,5-naphthyridines, have been incorporated into organosilica nanotubes and metal-organic frameworks (MOFs) to create robust and recyclable heterogeneous catalysts for C-H activation and other transformations. nih.govsemanticscholar.org The nitrogen atoms of the bipyridine units act as coordination sites for the metal, effectively anchoring the catalytic center to the solid support. Given the strong coordinating ability of the 1,5-naphthyridine scaffold, it is highly plausible that derivatives such as this compound could be similarly employed to functionalize solid supports like silica (B1680970) or polymers. This would involve covalently attaching the naphthyridine moiety to the support, followed by coordination of a catalytically active metal. This remains a promising and relatively unexplored area for the application of 1,5-naphthyridine derivatives.

Photochemical and Photophysical Applications (beyond biological)

The unique electronic structure of 1,5-naphthyridine derivatives also lends itself to applications in photochemistry and photophysics. These compounds can absorb and emit light, and their excited-state properties can be harnessed for various purposes.

A notable example is the investigation of a metalloviologen complex based on 1,5-naphthyridine that exhibits photochromism. researchgate.net This material changes its color upon exposure to light, a phenomenon attributed to photoinduced electron transfer. Such materials are of interest for applications in optical data storage, molecular switches, and smart windows. The same complex was also found to exhibit single-component white light emission, which is a desirable property for the development of new lighting technologies. researchgate.net

Furthermore, ruthenium complexes containing fused 1,5-naphthyridine ligands have been studied for the photochemical and electrochemical reduction of carbon dioxide (CO₂). These complexes can act as catalysts, utilizing light or electrical energy to convert CO₂ into more valuable chemical feedstocks. This research is highly relevant to the development of sustainable energy technologies and the mitigation of greenhouse gas emissions.

Future Research Directions and Outlook

Development of Novel Synthetic Routes with Enhanced Sustainability

Future synthetic strategies for Sodium 2-(1,5-naphthyridin-2-YL)acetate and its derivatives are expected to prioritize green chemistry principles. This includes the development of one-pot multicomponent reactions (MCRs) which offer advantages such as atom economy, reduced waste, and simplified purification processes. rsc.org The exploration of alternative, environmentally benign solvents like water and the use of catalysts such as citric acid are anticipated to become more prevalent in the synthesis of the 1,5-naphthyridine (B1222797) scaffold. rsc.orgconnectjournals.com Research into catalytic systems that allow for milder reaction conditions and higher yields will be a key focus. Furthermore, developing synthetic methods that allow for precise control over the introduction of various functional groups onto the 1,5-naphthyridine core will be crucial for creating a diverse library of compounds for various applications. researchgate.net

Exploration of Advanced Catalytic Applications

The inherent coordinating ability of the 1,5-naphthyridine moiety in this compound makes it a promising ligand for the development of novel catalysts. Future research is likely to focus on the synthesis of transition metal complexes incorporating this ligand for applications in asymmetric catalysis. For instance, chiral ruthenium diamine complexes have been successfully used for the asymmetric hydrogenation of substituted 1,5-naphthyridines, paving the way for the synthesis of enantiomerically pure compounds. nih.gov The acetate (B1210297) functionality could be further modified to enhance the catalytic activity and selectivity of the resulting metal complexes. Investigations into the catalytic potential of these complexes in a variety of organic transformations, such as cross-coupling reactions and C-H activation, are expected to be a fruitful area of research. researchgate.net

Integration into Complex Supramolecular Systems

The planar structure and hydrogen bonding capabilities of the 1,5-naphthyridine ring system make this compound an excellent building block for the construction of complex supramolecular architectures. Future work will likely involve the design and synthesis of self-assembling systems where this compound acts as a key component. The formation of three-dimensional supramolecular structures through strong hydrogen bonds has been observed in complexes involving 1,5-naphthyridine. researchgate.net The acetate group offers an additional site for non-covalent interactions, enabling the formation of intricate and functional supramolecular assemblies. These systems could find applications in areas such as molecular recognition, sensing, and the development of responsive materials.

Theoretical Predictions for New Reactivity Patterns and Applications

Computational studies will play an increasingly important role in predicting the reactivity and potential applications of this compound. Quantum chemical calculations can provide insights into the electronic structure and help to predict the most likely sites for electrophilic and nucleophilic attack, guiding synthetic efforts. mdpi.comnih.gov Theoretical modeling can also be employed to design new derivatives with tailored electronic and optical properties for specific applications. For example, computational studies have suggested that substituted 1,5-naphthyridines could be promising materials for organic light-emitting diodes (OLEDs) and other optoelectronic devices. mdpi.com Such theoretical predictions can accelerate the discovery of new functionalities and applications for this class of compounds.

Design of Next-Generation Functional Naphthyridine-Based Materials

Building on its unique electronic properties, future research will likely focus on incorporating this compound and its derivatives into novel functional materials. The 1,5-naphthyridine core has been identified as a promising electron-accepting moiety for the development of materials for organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). rsc.org By systematically modifying the substituents on the naphthyridine ring, it is possible to tune the optical and electronic properties of these materials. nih.gov The development of 1,5-naphthyridine-based conjugated polymers has also shown potential for applications in optoelectronics. researchgate.net Future endeavors will likely involve the synthesis and characterization of new polymers and small molecules based on the this compound scaffold for applications in advanced electronic and photonic devices. nih.gov

Q & A

Q. What are the key considerations for synthesizing Sodium 2-(1,5-naphthyridin-2-YL)acetate in a laboratory setting?

The synthesis of this compound typically involves modifying the 1,5-naphthyridine core. A common approach is the Vilsmeier-Haack cyclization reaction, which enables functionalization at specific positions on the heterocyclic ring. For example, starting materials like N-(pyridine-2-yl) acetamide can be reacted with phosphoryl chloride (POCl₃) under controlled conditions to form the naphthyridine backbone . Subsequent hydrolysis of an ester intermediate (e.g., methyl or ethyl ester analogs) using sodium hydroxide can yield the sodium carboxylate derivative. Purification often involves recrystallization or column chromatography, with structural confirmation via NMR and X-ray crystallography (using SHELX software for refinement) .

Q. How can researchers validate the structural integrity of this compound?

Structural validation requires a combination of analytical techniques:

  • X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for refining crystal structures, particularly for small molecules. This method provides atomic-level resolution of the naphthyridine ring and acetate moiety .
  • Spectroscopic methods : NMR (¹H/¹³C) confirms proton environments and carbon frameworks, while IR spectroscopy identifies functional groups like carboxylate (COO⁻) stretching vibrations.
  • Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .

Q. What safety protocols are critical when handling this compound?

While specific toxicity data for this compound may be limited, analogous naphthyridine derivatives require:

  • Personal protective equipment (PPE) : Lab coats, nitrile gloves, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of aerosols or dust.
  • Storage : Keep in a cool, dry environment (2–8°C) in sealed containers to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational predictions and experimental results in interaction studies?

Discrepancies often arise in molecular docking simulations (e.g., binding affinity predictions) versus in vitro assays (e.g., enzyme inhibition). To address this:

  • Validate docking models : Use multiple software tools (AutoDock, Schrödinger) and cross-check with crystal structures of target proteins.
  • Experimental triage : Perform dose-response curves (IC₅₀) and biophysical assays (SPR, ITC) to confirm binding kinetics.
  • Control experiments : Include structurally similar analogs (e.g., ethyl 2-(8-oxo-1,7-naphthyridin-7(8H)-yl)acetate) to assess selectivity .

Q. What strategies optimize the stability of this compound in aqueous buffers?

The carboxylate group confers pH-dependent solubility. Stability can be enhanced by:

  • Buffer selection : Use sodium acetate buffers (pH 4.5–5.5) to maintain ionization and prevent precipitation.
  • Temperature control : Store solutions at 4°C for short-term use or –20°C for long-term storage.
  • Chelating agents : Add EDTA (1–2 mM) to mitigate metal-catalyzed degradation .

Q. How do structural modifications to the naphthyridine ring influence biological activity?

Substituents at specific positions modulate activity:

  • Electron-withdrawing groups (e.g., nitro, chloro at position 5 or 8) enhance electrophilicity, improving interactions with nucleophilic residues in target proteins.
  • Steric effects : Bulky groups (e.g., methyl esters at position 2) may reduce binding affinity but improve metabolic stability. Comparative studies with analogs like 8-bromo-4-chloro-7-methoxy-1,6-naphthyridine highlight these trends .

Q. What advanced techniques characterize reaction intermediates during synthesis?

  • In-situ monitoring : Use FTIR or Raman spectroscopy to track intermediate formation (e.g., ester hydrolysis).
  • High-throughput screening : LC-MS/MS identifies transient species in multi-step reactions.
  • Kinetic studies : Variable-temperature NMR quantifies reaction rates and activation energies .

Methodological Notes

  • Contradiction management : Conflicting solubility data may arise from crystallographic vs. solution-phase analyses. Cross-validate with differential scanning calorimetry (DSC) and dynamic light scattering (DLS) .
  • Analog synthesis : Methyl 2-(1,5-naphthyridin-2-yl)acetate (CAS 1092350-71-4) serves as a precursor; hydrolysis protocols require stoichiometric NaOH and reflux conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.